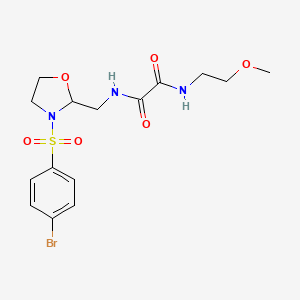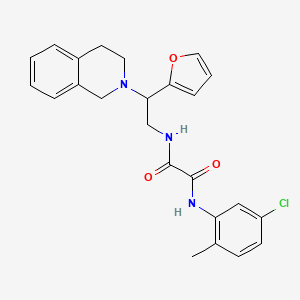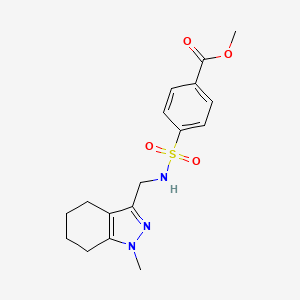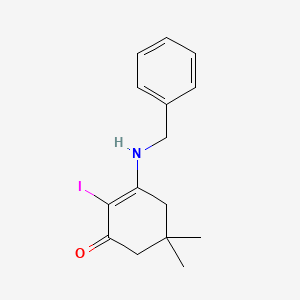
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can be visualized using computational tools. Unfortunately, I don’t have access to a 3D structure viewer, but you can explore it using specialized software or databases like the NIST Chemistry WebBook .
Scientific Research Applications
Antimicrobial Properties
Oxazolidinones are a novel class of antimicrobial agents inhibiting bacterial protein synthesis. Studies have shown that derivatives such as U-100592 and U-100766 exhibit broad-spectrum antibacterial activities against a range of clinically important pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains. These findings highlight the potential of oxazolidinone derivatives in treating bacterial infections resistant to conventional antibiotics (Zurenko et al., 1996).
Synthetic Methodologies
Research has developed safer and more convenient synthetic methods for sulfamides using N-sulfamoyloxazolidin-2-one derivatives, offering an alternative to using hazardous reagents. This advancement allows for the large-scale preparation of sulfamides, showcasing the versatility of oxazolidinone derivatives in synthetic chemistry (Borghese et al., 2006).
Chemical Reactivity and Applications
The Cu-catalyzed N-arylation of oxazolidinones and amides demonstrates the chemical reactivity of these compounds, facilitating the synthesis of a wide array of N-arylation products. This process, which operates under mild conditions, underscores the functional versatility and utility of oxazolidinone derivatives in organic synthesis (Bhunia et al., 2022).
properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O6S/c1-24-8-6-17-14(20)15(21)18-10-13-19(7-9-25-13)26(22,23)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQLAYKABQQQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2739219.png)
![ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739220.png)
![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)
![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)



![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2739234.png)


![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)